molecular formula C9H12N2O2S B2826419 5-(Oxane-4-carbonyl)-1,3-thiazol-2-amine CAS No. 2168395-00-2

5-(Oxane-4-carbonyl)-1,3-thiazol-2-amine

Cat. No.: B2826419
CAS No.: 2168395-00-2
M. Wt: 212.27
InChI Key: FJTNUFYLUWCZRO-UHFFFAOYSA-N
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Description

5-(Oxane-4-carbonyl)-1,3-thiazol-2-amine is a chemical compound with a unique structure that combines an oxane ring, a thiazole ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oxane-4-carbonyl)-1,3-thiazol-2-amine typically involves the reaction of oxane-4-carbonyl chloride with 1,3-thiazol-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

5-(Oxane-4-carbonyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Oxane-4-carbonyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Oxane-4-carbonyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Oxane-4-carbonyl)-1,3-thiazol-2-amine is unique due to the presence of both an oxane ring and a thiazole ring, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(2-amino-1,3-thiazol-5-yl)-(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c10-9-11-5-7(14-9)8(12)6-1-3-13-4-2-6/h5-6H,1-4H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTNUFYLUWCZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)C2=CN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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